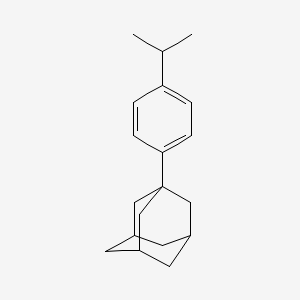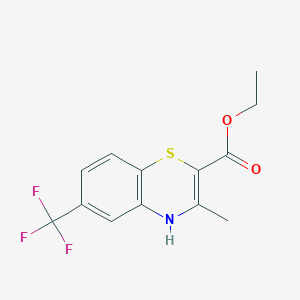![molecular formula C16H16N2OS3 B14949963 3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14949963.png)
3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE is a complex organic compound that belongs to the class of isothiazoles. This compound is characterized by the presence of butylsulfanyl and oxo-phenylethylsulfanyl groups attached to an isothiazole ring, along with a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution reactions, where a butylthiol reacts with a suitable leaving group on the isothiazole ring.
Attachment of the Oxo-Phenylethylsulfanyl Group: This step involves the reaction of the isothiazole intermediate with an oxo-phenylethylsulfanyl reagent under specific conditions to ensure selective attachment.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl groups, where nucleophiles replace the butyl or phenylethyl groups.
Hydrolysis: The carbonitrile group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isothiazoles.
Hydrolysis: Carboxylic acids, amides.
Scientific Research Applications
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(BUTYLSULFANYL)-2-CYCLOPENTEN-1-ONE: Shares the butylsulfanyl group but differs in the core structure.
3-TERT-BUTYL-7-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE: Contains similar functional groups but has a different heterocyclic core.
Uniqueness
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE is unique due to its specific combination of functional groups and the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16N2OS3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-butylsulfanyl-5-phenacylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C16H16N2OS3/c1-2-3-9-20-15-13(10-17)16(22-18-15)21-11-14(19)12-7-5-4-6-8-12/h4-8H,2-3,9,11H2,1H3 |
InChI Key |
KLZQOWYWFSIUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NSC(=C1C#N)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-](/img/structure/B14949899.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)

![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)

![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)

![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)
